molecular formula C8H17ClN2 B14759120 4-(Azetidin-1-yl)piperidine hydrochloride

4-(Azetidin-1-yl)piperidine hydrochloride

Cat. No.: B14759120
M. Wt: 176.69 g/mol
InChI Key: ZUXUTYIUNAFCKL-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)piperidine hydrochloride is a heterocyclic compound that features both azetidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)piperidine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The process typically includes the use of Grignard reagents and subsequent cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted azetidine or piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-1-yl)piperidine hydrochloride is unique due to its combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

4-(azetidin-1-yl)piperidine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-6-10(7-1)8-2-4-9-5-3-8;/h8-9H,1-7H2;1H

InChI Key

ZUXUTYIUNAFCKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2CCNCC2.Cl

Origin of Product

United States

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